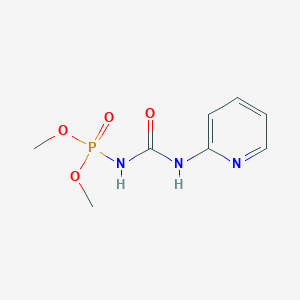
Dimethyl pyridin-2-ylcarbamoylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyridin-2-ylcarbamoylphosphoramidate is an organophosphorus compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is known for its ability to form coordination complexes with transition metals, making it valuable in both synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyridin-2-ylcarbamoylphosphoramidate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of pyridine-2-carboxylic acid with dimethylamine and phosphoryl chloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridin-2-ylcarbamoylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines .
Scientific Research Applications
Dimethyl pyridin-2-ylcarbamoylphosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl pyridin-2-ylcarbamoylphosphoramidate exerts its effects involves its ability to coordinate with metal ions. The compound acts as a bidentate ligand, binding to metal centers through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridin-2-ylcarbamoylphosphoramidate: shares similarities with other organophosphorus compounds, such as:
Uniqueness
What sets this compound apart is its specific coordination behavior and the stability of its complexes. This compound’s ability to form stable complexes with a variety of metal ions makes it particularly valuable in the synthesis of new materials and catalysts .
Properties
Molecular Formula |
C8H12N3O4P |
|---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C8H12N3O4P/c1-14-16(13,15-2)11-8(12)10-7-5-3-4-6-9-7/h3-6H,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
CWINZAPCURFZEX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC(=O)NC1=CC=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















